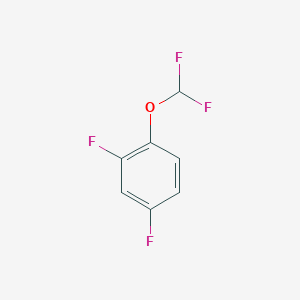

1-(Difluoromethoxy)-2,4-difluorobenzene

Description

Properties

IUPAC Name |

1-(difluoromethoxy)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYLZEWBJOJPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 Difluoromethoxy 2,4 Difluorobenzene Derivatives

Reactivity of Halogen Atoms in Substituted Difluoromethoxybenzenes

The fluorine atoms on the aromatic ring of 1-(Difluoromethoxy)-2,4-difluorobenzene, while typically poor leaving groups, exhibit enhanced reactivity in specific reactions due to the strong electron-withdrawing nature of the substituents. The cumulative inductive effect of the difluoromethoxy group and the fluorine atoms activates the ring for nucleophilic attack.

Aromatic fluorine atoms can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction is facilitated in substrates where electron-withdrawing groups are positioned ortho and/or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In this compound, all three fluorine-bearing carbons (C1, C2, C4) are activated.

The regioselectivity of the substitution is a critical aspect, governed by the relative stability of the possible Meisenheimer intermediates. researchgate.net The difluoromethoxy group at C1, being a powerful electron-withdrawing substituent, strongly activates the ortho (C2) and para (C4) positions. The fluorine atoms at C2 and C4 further enhance this activation. Consequently, nucleophilic attack is most likely to occur at the C4 position, which is para to the -OCF₂H group, or at the C2 position, which is ortho to it. Computational studies on related polyfluorinated systems suggest that the relative stability of these intermediates dictates the final product distribution. researchgate.netsemanticscholar.org The reaction mechanism itself can be a classical two-step process involving a distinct Meisenheimer intermediate or a concerted, one-step displacement, with recent evidence suggesting that many SNAr reactions may be concerted. semanticscholar.orgspringernature.com

| Position of Attack | Activating Groups | Relative Position | Predicted Reactivity |

| C2 | -OCF₂H (at C1) | Ortho | Activated |

| C4 | -OCF₂H (at C1) | Para | Highly Activated |

This interactive table summarizes the predicted activation of ring positions towards nucleophilic attack.

While the carbon-fluorine bond is the strongest single covalent bond to carbon, making its activation a significant challenge, metal-catalyzed cross-coupling reactions involving the cleavage of C-F bonds in highly fluorinated aromatics have been developed. worktribe.com Transition metals such as palladium and nickel are effective catalysts for these transformations. nih.govresearchgate.net The electron-deficient nature of the this compound ring facilitates the initial oxidative addition step, where the metal catalyst inserts into the C-F bond. worktribe.com

Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings, which are typically performed with aryl chlorides, bromides, and iodides, can be achieved with activated aryl fluorides under specific catalytic conditions. worktribe.com For instance, palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones proceeds via C–F bond activation and subsequent migratory insertion of a palladium carbene. rsc.org The regioselectivity of these reactions would again depend on which C-F bond (at C2 or C4) is more susceptible to oxidative addition by the metal catalyst, a factor influenced by both steric and electronic effects.

Aromatic Ring Reactivity and Functionalization

The functionalization of the aromatic core itself can proceed through various pathways, including reactions with electrophiles and nucleophiles, as well as transformations of substituents introduced onto the ring.

Electrophilic Aromatic Substitution (EAS): The difluoromethoxy group and fluorine atoms are deactivating groups due to their strong negative inductive effects (-I), which withdraw electron density from the ring and slow the rate of electrophilic substitution compared to benzene (B151609). However, they are also ortho-, para-directors because the lone pairs on the oxygen and fluorine atoms can donate electron density through resonance (+R effect), stabilizing the cationic intermediate (sigma complex) when the electrophile attacks at these positions. youtube.comorganicchemistrytutor.commasterorganicchemistry.com

In this compound, the potential sites for electrophilic attack are C3, C5, and C6.

The -OCF₂H group at C1 directs to C2 (blocked) and C6 .

The -F atom at C2 directs to C1 (blocked) and C3 .

The -F atom at C4 directs to C3 and C5 .

The directing effects are therefore cooperative towards position C3 and competitive for positions C5 and C6. The precise outcome of reactions like nitration or halogenation would depend on the specific reaction conditions and the nature of the electrophile. Studies on the nitration of related difluoromethoxy benzaldehydes have shown that complex product mixtures can arise, sometimes including ipso-substitution where an existing substituent is replaced by the incoming electrophile. nbuv.gov.uanuph.edu.uaresearchgate.net

Nucleophilic Reactions: The electron-poor nature of the ring makes it susceptible to attack by strong carbon nucleophiles like organolithium reagents. Directed ortho-metalation (DoM) is a powerful strategy where a substituent directs deprotonation to an adjacent position. The difluoromethoxy group is a potential directing group for lithiation at the C6 position. Subsequent reaction with an electrophile would introduce a new functional group at this site. Kinetic studies on the lithiation of the related 1,4-difluorobenzene (B165170) have highlighted the complexity of these reactions, where rates can be influenced by the aggregation state of the organolithium reagent. nih.govnih.gov

| Position | Directing Influence for Electrophilic Attack |

| C3 | Directed by -F at C2 and -F at C4 (Cooperative) |

| C5 | Directed by -F at C4 |

| C6 | Directed by -OCF₂H at C1 |

This interactive table outlines the directing effects for electrophilic aromatic substitution.

The this compound core is generally robust and resistant to oxidation. The difluoromethoxy group and the C-F bonds are stable towards common oxidizing agents. However, if other functional groups are introduced onto the ring, they can be selectively transformed. For example, an alkyl side chain introduced via a cross-coupling reaction could be oxidized. Such oxidations typically occur at the benzylic carbon (the carbon atom directly attached to the aromatic ring), converting the alkyl group into a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orgorgoreview.com

Conversely, reducible functional groups can be readily transformed without affecting the fluorinated core. A common transformation is the reduction of a nitro group (-NO₂), which can be introduced via electrophilic nitration as described above. The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). wikipedia.orgyoutube.com This provides a versatile route to substituted anilines, which are valuable precursors in many areas of chemical synthesis.

Reaction Kinetics and Thermodynamic Aspects of Difluoromethoxybenzene Transformations

The kinetics and thermodynamics of reactions involving this compound are governed by the high stability of the C-F bond and the electronic effects of the substituents.

For nucleophilic aromatic substitution (SNAr) , the reaction rate is highly dependent on the stability of the transition state leading to the Meisenheimer intermediate (in a stepwise mechanism) or the stability of the single transition state (in a concerted mechanism). semanticscholar.orgnih.gov The presence of multiple electron-withdrawing groups significantly lowers the activation energy for nucleophilic attack, accelerating the reaction. Computational chemistry is often used to predict the most favorable reaction pathway and the regiochemical outcome by comparing the energies of the isomeric intermediates or transition states. researchgate.net

For metal-catalyzed cross-coupling , a key thermodynamic barrier is the high bond dissociation energy of the aromatic C-F bond. worktribe.com The reaction is only feasible because the formation of a strong metal-fluoride bond in the catalytic cycle provides a sufficient thermodynamic driving force. The kinetics of these reactions are complex, involving multiple steps such as oxidative addition, transmetalation, and reductive elimination, each with its own rate constant.

In the case of directed ortho-metalation , kinetic studies on similar substrates like 1,4-difluorobenzene have shown that the reaction mechanism and rate-limiting step can be highly sensitive to reaction conditions such as temperature and reagent concentration. nih.govnih.gov This is often due to the involvement of different aggregate species (monomers, dimers, etc.) of the organolithium reagent in the deprotonation step.

Mechanistic Elucidation of Reactions Involving the Difluoromethoxy Group

The reactivity of the aromatic ring in this compound is intricately governed by the cumulative electronic influences of its substituents and their potential to engage in non-covalent interactions. A thorough understanding of these factors is essential to predict and control the outcomes of chemical transformations involving this compound and its derivatives.

The electronic character of the aromatic ring in this compound is the result of a complex interplay between the inductive and resonance effects of the attached fluorine and difluoromethoxy groups. numberanalytics.com

Fluorine Substituents: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond, which significantly reduces the electron density of the aromatic ring. numberanalytics.comlibretexts.org This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive toward electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. masterorganicchemistry.comlumenlearning.com

Difluoromethoxy (OCHF₂) Group: The difluoromethoxy group combines the features of an alkoxy group and a polyfluorinated alkyl group. The oxygen atom can donate a lone pair via resonance, while the two fluorine atoms on the methyl group are strongly electron-withdrawing by induction. Research based on ¹⁹F NMR studies has been used to quantify these competing effects through the determination of Hammett constants. researchgate.netnuph.edu.uanuph.edu.ua

The table below summarizes the experimentally determined Hammett constants for the difluoromethoxy group and provides a comparison with related substituents.

Data sourced from comparative analysis in scientific literature. nuph.edu.ua

Beyond purely electronic effects, non-covalent interactions involving the difluoromethoxy group can play a significant role in directing reaction pathways, stabilizing intermediates, and influencing conformational preferences. gre.ac.uk These interactions can be either intermolecular (between different molecules) or intramolecular (within the same molecule). nih.gov

The key feature of the difluoromethoxy group in this context is the C-H bond, which is polarized by the two adjacent, highly electronegative fluorine atoms. This polarization imparts a partial positive charge on the hydrogen atom, enabling it to act as a hydrogen bond donor. nih.gov This capability for hydrogen bonding can significantly influence the molecule's behavior in a reaction medium.

Intermolecular Interactions: The ability of the difluoromethoxy group's hydrogen to form hydrogen bonds can lead to specific interactions with solvents, reagents, or catalysts. For instance, in a protic solvent, the solvent molecules could form hydrogen bonds with the difluoromethoxy group, potentially influencing its orientation and the accessibility of adjacent sites on the aromatic ring. Similarly, a catalyst with a hydrogen bond acceptor site could pre-organize the substrate, leading to enhanced reactivity or regioselectivity. The C-F bonds themselves, being highly polarized, also contribute to dipole-dipole interactions with other polar molecules. nih.gov

Intramolecular Interactions: If a substituent with a hydrogen bond acceptor group (like a nitro or carbonyl group) is introduced elsewhere on the benzene ring, an intramolecular hydrogen bond can form with the difluoromethoxy group's hydrogen. nih.govresearchgate.net Such an interaction can lock the molecule into a specific conformation, which in turn can affect reactivity by:

Steric Hindrance: Shielding a nearby reaction site.

Electronic Modulation: Altering the electron density at a particular position through conformational constraints.

Stabilization: Lowering the energy of the ground state, thereby increasing the activation energy required for a reaction.

The table below outlines the potential non-covalent interactions involving the difluoromethoxy group.

These intermolecular and intramolecular forces, though weaker than covalent bonds, are crucial for a complete mechanistic understanding of reactions involving this compound derivatives, as they can provide a level of stereochemical and regiochemical control that electronic effects alone cannot fully explain.

Computational and Theoretical Investigations of Fluorinated Difluoromethoxybenzenes

Prediction and Interpretation of Spectroscopic Properties from First Principles

Computational chemistry allows for the a priori prediction of various spectroscopic properties, providing a powerful complement to experimental analysis. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate the excited states of molecules, which is essential for predicting UV-Visible absorption spectra. These calculations can determine the energies of electronic transitions, such as the π→π* transitions common in aromatic systems, and their corresponding oscillator strengths, which relate to absorption intensity.

For fluorinated benzenes, theoretical calculations have been shown to accurately predict their fluorescence and absorption spectra. Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. For fluorinated compounds, calculating ¹⁹F NMR parameters is particularly valuable. These predictions help in the assignment of complex experimental spectra and provide a detailed picture of the electronic environment around each nucleus. While a specific predicted spectrum for 1-(Difluoromethoxy)-2,4-difluorobenzene is not available in the reviewed literature, the established computational methodologies are fully applicable to its analysis.

Modeling of Reaction Mechanisms and Transition States

Understanding the pathways by which a molecule reacts is fundamental to chemistry. Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

For fluorinated ethers, multiscale simulation frameworks combining classical molecular dynamics (CMD), ab initio molecular dynamics (AIMD), and DFT have been successfully employed to model decomposition mechanisms at electrode interfaces. acs.orgnih.gov Such studies can trace the atomistic pathways of reactions like defluorination and calculate the associated energy barriers. acs.orgnih.gov For instance, DFT calculations can identify the transition state for a C-F bond cleavage and determine its activation energy, providing quantitative insight into the reaction's feasibility. acs.org Quantum chemical calculations have also been used to model the thermal decomposition reactions between fluorinated compounds and electrolyte components in lithium-ion batteries. mdpi.com

The process of locating a transition state—a first-order saddle point on the potential energy surface—is a common but challenging computational task. Various algorithms have been developed for this purpose, each with its own requirements and advantages.

| Method | Required Input | Description |

|---|---|---|

| Berny Algorithm (TS) | A good initial guess of the TS geometry | An optimization algorithm that searches for a saddle point instead of a minimum. Requires calculation of force constants. |

| QST2 (Quadratic Synchronous Transit) | Optimized reactant and product structures | Generates an initial guess for the transition state midway between reactants and products and then optimizes to a saddle point. |

| QST3 | Optimized reactant, product, and an initial guess of the TS | Similar to QST2 but uses a user-provided guess to guide the initial search along a parabolic path. |

| Nudged Elastic Band (NEB) | Optimized reactant and product structures | Finds the minimum energy path (MEP) between reactants and products, revealing the transition state along this path. |

| Intrinsic Reaction Coordinate (IRC) | An optimized transition state structure | Follows the minimum energy path downhill from the transition state to confirm that it correctly connects the desired reactants and products. |

Computational Assessment of Intermolecular Interactions in Difluoromethoxybenzenes

The non-covalent interactions that a molecule engages in are critical to its physical properties and biological function. Computational methods can quantify these interactions, such as hydrogen bonding and van der Waals forces, providing a detailed understanding of the molecule's behavior in a condensed phase.

A defining feature of the difluoromethoxy group is the ability of its C–H bond to act as a hydrogen bond (HB) donor. The two highly electronegative fluorine atoms polarize the C–H bond, imparting a significant positive partial charge on the hydrogen atom and making it acidic. This allows the CF₂H group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (–OH) or thiol (–SH) groups. rsc.orgyoutube.com

The strength of this interaction has been quantified both experimentally and computationally. A common experimental method involves comparing the ¹H NMR chemical shift of the CF₂H proton in a non-coordinating solvent (like CDCl₃) versus a hydrogen-bond accepting solvent (like DMSO-d₆). The resulting chemical shift difference (Δδ) is used to calculate a hydrogen bond acidity parameter, A. Computational studies have corroborated these findings, with calculated binding energies (ΔE) for CF₂H···O interactions ranging from 1.0 to 5.5 kcal/mol. Theoretical calculations on 1-(difluoromethyl)-2-nitrobenzene showed that the conformer stabilized by an intramolecular C–H···O hydrogen bond is 4.3 kcal/mol lower in energy than a conformer without this interaction. youtube.com

| Compound/Group | Hydrogen Bond Acidity (A) | Comment |

|---|---|---|

| ArOCF₂H (e.g., PhOCF₂H) | 0.104 | Similar acidity to thiophenol. |

| ArSCF₂H (e.g., PhSCF₂H) | 0.098 | Slightly less acidic than the oxygen analogue. |

| Thiophenol (PhSH) | 0.12 | A traditional, moderately acidic HB donor. |

| Aniline (B41778) (PhNH₂) | 0.07 | A weaker traditional HB donor. |

| Methylated Analogues (e.g., ArOCH₃) | < 0.01 | The C-H bond is not considered an HB donor. |

Halogen Bonding Interactions with Peripheral Halogen Atoms

In the realm of computational chemistry, the study of non-covalent interactions in fluorinated molecules like this compound is crucial for understanding their chemical behavior and potential applications. Halogen bonding, a directional interaction between a region of positive electrostatic potential on a covalently bonded halogen atom (the σ-hole) and a nucleophilic region, plays a significant role in the structure and reactivity of these compounds.

Theoretical investigations into halogen bonding often employ sophisticated computational methods to elucidate the nature and strength of these interactions. While direct computational studies specifically on this compound are not extensively documented in publicly available literature, the principles governing halogen bonding in related fluorinated aromatic compounds provide a strong basis for understanding its behavior.

The fluorine atoms attached to the benzene (B151609) ring in this compound, as well as the fluorine atoms in the difluoromethoxy group, can potentially act as halogen bond acceptors due to their high electronegativity. However, their ability to act as halogen bond donors is generally considered weak. The formation and strength of a halogen bond are dependent on the magnitude of the σ-hole, which is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. For fluorine, the σ-hole is typically small and often negative, making it a less common halogen bond donor compared to heavier halogens like chlorine, bromine, and iodine.

Computational models, such as those based on Møller–Plesset perturbation theory (MP2) and density functional theory (DFT), are instrumental in characterizing these weak interactions. These methods allow for the calculation of interaction energies, geometric parameters (bond lengths and angles), and the visualization of molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions of a molecule.

For a molecule like this compound, computational analysis would likely reveal the presence of multiple potential interaction sites. The fluorine atoms on the aromatic ring and the difluoromethoxy group can participate in interactions with other molecules. The nature of these interactions can be further analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which provide insights into bond critical points and orbital interactions, respectively.

To illustrate the typical findings from such computational studies on related molecules, the following table presents hypothetical interaction energy data for dimers of a generic fluorinated benzene derivative, showcasing different types of halogen bonding interactions.

| Interacting Dimer | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Fluorobenzene (B45895)...Lewis Base | C-F···N | -1.5 to -3.0 |

| Fluorobenzene...Lewis Base | C-F···O | -1.0 to -2.5 |

| Fluorobenzene...Fluorobenzene | C-F···π | -0.5 to -1.5 |

Note: The data in this table is illustrative and based on general findings for fluorinated aromatic compounds. Specific values for this compound would require dedicated computational studies.

Theoretical Frameworks for Quantitative Structure-Reactivity Correlations

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to correlate the chemical structure of a compound with its reactivity. These models are built upon the principle that the reactivity of a chemical is determined by its molecular structure and, by extension, its physicochemical properties. For fluorinated difluoromethoxybenzenes, including this compound, QSRR studies can provide valuable insights into their reaction mechanisms and predict their behavior in various chemical transformations.

The development of a QSRR model involves several key steps:

Data Set Selection: A series of compounds with known reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a compound like this compound, a variety of descriptors can be calculated to build a QSRR model. These descriptors can be broadly categorized as:

Constitutional Descriptors: Based on the molecular formula and connectivity (e.g., molecular weight, number of fluorine atoms).

Topological Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, Mulliken charges, dipole moment).

The choice of descriptors is crucial for the development of a robust and predictive QSRR model. For fluorinated compounds, descriptors that capture the electronic effects of the fluorine atoms, such as electrostatic potential and atomic charges, are often particularly important.

The following table provides examples of descriptor classes and specific descriptors that would be relevant for a QSRR study of fluorinated difluoromethoxybenzenes.

| Descriptor Class | Specific Descriptors |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, Mulliken Atomic Charges |

| Steric | Molecular Volume, Surface Area, Ovality |

| Topological | Wiener Index, Balaban J Index |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy |

This table lists potential descriptors and does not represent a specific QSRR model.

Utilization as Versatile Building Blocks in Complex Molecular Synthesis

The structural features of this compound make it an adaptable starting material for constructing sophisticated molecular architectures. The presence of multiple fluorine atoms influences the electronic properties of the benzene ring, enabling selective chemical transformations and the introduction of diverse functional groups.

Fluorinated heterocycles are of great interest in pharmaceuticals and agrochemicals. thieme-connect.dee-bookshelf.de The synthesis of these structures often relies on fluorinated building blocks. This compound can be transformed into key intermediates, such as α-(difluoromethoxy)ketones, which are versatile precursors for a range of nitrogen-containing heterocycles. researchgate.net

For instance, the reaction of such ketone intermediates with hydrazine derivatives is a common and effective method for constructing the pyrazole ring system. researchgate.netresearchgate.net This approach allows for the creation of a library of difluoromethoxylated pyrazoles. The general synthetic pathway involves the condensation of a difluoromethoxylated precursor with a hydrazine, leading to cyclization.

Table 1: Examples of Synthetic Routes to Fluorinated N-Heterocycles

| Heterocycle Class | General Precursor | Reagent | Resulting Scaffold |

|---|---|---|---|

| Pyrazoles | α-(Difluoromethoxy)ketones | Hydrazines | Difluoromethoxylated Pyrazoles researchgate.net |

| Isoxazoles | α-(Difluoromethoxy)ketones | Hydroxylamine | Difluoromethoxylated Isoxazoles researchgate.net |

| Pyrimidines | Enaminone Intermediate | Amidines | Difluoromethoxylated Pyrimidines researchgate.net |

These synthetic strategies highlight the utility of difluoromethoxy-containing compounds in generating diverse heterocyclic systems. The introduction of the difluoromethoxy group can significantly influence the biological activity and physicochemical properties of the final molecule.

Polycyclic aromatic hydrocarbons (PAHs) are crucial in materials science, particularly as organic semiconductors. nii.ac.jp Introducing fluorine atoms into the PAH framework, creating pinpoint-fluorinated PAHs (F-PAHs), can modulate their electronic properties, such as the HOMO-LUMO energy gap, and improve solubility in organic solvents. nii.ac.jp

This compound can serve as a foundational component in the synthesis of these complex systems. Synthetic strategies for F-PAHs often involve the palladium-catalyzed cyclization of fluorinated alkenes or the intramolecular photocyclization of stilbene-type derivatives (Mallory reaction). nii.ac.jpnih.govresearchgate.net The subject compound can be functionalized and coupled with other aromatic units to create the necessary precursors for these cyclization reactions, thereby integrating the difluoromethoxy-difluorophenyl moiety into a larger polycyclic system.

Role in Medicinal Chemistry Research through Synthetic Methodologies

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. olemiss.edu The difluoromethoxy group (OCF2H) is particularly valuable due to its unique electronic and steric properties.

The high electronegativity of the fluorine atoms in the difluoromethoxy group imparts a strong electron-withdrawing effect. olemiss.edu When this compound is used to incorporate this group into a bioactive molecule, it can significantly alter the electron distribution of the entire structure. This modulation of the molecule's electronic profile can influence its pKa, dipole moment, and conformational preferences. These changes, in turn, affect how the molecule interacts with its biological target, potentially leading to enhanced potency and selectivity. The C-F bond is also exceptionally strong, contributing to the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. olemiss.edu

Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's pharmacokinetic or pharmacodynamic profile. princeton.edu The difluoromethoxy group is increasingly recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) groups. acs.orgresearchgate.net

This substitution can offer several advantages:

Modulated Lipophilicity : While the difluoromethyl group is generally considered to enhance lipophilicity, the actual effect can vary, providing a tool for fine-tuning a drug's solubility and permeability. acs.orgbohrium.com

Metabolic Stability : It can serve as a metabolically stable replacement for groups prone to oxidation or other metabolic transformations. researchgate.net

Hydrogen Bonding : The difluoromethoxy group can act as a "lipophilic hydrogen bond donor," a concept that is actively being examined. acs.orgresearchgate.netbohrium.com This allows it to mimic the hydrogen bonding capabilities of groups like hydroxyls while altering other properties.

This compound provides an accessible source for introducing this valuable bioisosteric group into potential drug candidates, accelerating the drug discovery process. princeton.edu

Table 2: Physicochemical Properties of the Difluoromethyl Group as a Bioisostere

| Property | Finding | Reference |

|---|---|---|

| Hydrogen Bond Acidity (A) | Determined to be between 0.085–0.126 for a series of difluoromethyl anisoles and thioanisoles, similar to thiophenol or aniline but not hydroxyl. | acs.orgbohrium.com |

| Lipophilicity (ΔlogP) | The change in lipophilicity (logP(XCF2H) – logP(XCH3)) ranges from -0.1 to +0.4, indicating it is not always a lipophilicity-enhancing group. | acs.orgresearchgate.net |

Contributions to Agrochemical Research via Novel Synthetic Routes

The introduction of halogen atoms is a critical tool in the design of modern agrochemicals, with approximately 81% of active ingredients launched since 2010 containing halogens. researchgate.net The difluoromethoxy group is a recognized substituent in this field. An analysis of recently marketed agrochemicals shows that approximately 2% contain a difluoromethoxy (F2HCO) group on a phenyl or heterocyclic moiety. researchgate.net

This compound is a key starting material for the synthesis of these active ingredients. Its structure can be elaborated through various organic reactions to build the complex frameworks of modern herbicides, fungicides, and insecticides. For example, it can be a precursor for synthesizing pyrazole-4-carboxylic acids, which are important building blocks for a number of commercial agrochemicals. researchgate.net The presence of the difluoromethoxy group often contributes to the compound's efficacy and favorable environmental profile. researchgate.net

Structure Reactivity Relationship Studies of Difluoromethoxy Substituted Benzene Derivatives

Systematic Variation of Fluorine Substituent Patterns on the Benzene (B151609) Ring

The reactivity of a substituted benzene ring is intricately linked to the electronic nature and position of its substituents. In the case of 1-(difluoromethoxy)-2,4-difluorobenzene, the difluoromethoxy group (OCF₂H) and the two fluorine atoms on the aromatic ring collectively govern its chemical properties. The difluoromethoxy group is known to be electron-withdrawing, a characteristic that significantly impacts the electron density of the benzene ring.

The placement of the fluorine atoms at the 2- and 4-positions further modulates this electronic landscape. Both the difluoromethoxy group and the fluorine atoms are ortho, para-directing deactivators in electrophilic aromatic substitution reactions, a common feature of halogenated and polyfluoroalkyl-substituted aromatics. However, the degree of deactivation and the regioselectivity of reactions are highly dependent on the specific substitution pattern.

Studies on related polyfluorinated aromatic compounds have demonstrated that the position of fluorine atoms can dramatically alter the susceptibility of the ring to both nucleophilic and electrophilic attack. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups, such as fluorine, ortho and para to a leaving group, is crucial for activating the ring towards nucleophilic attack. In this compound, the fluorine at position 4 is para to the difluoromethoxy group, and the fluorine at position 2 is ortho. This arrangement is expected to make the carbon atoms at these positions susceptible to nucleophilic displacement, with the regioselectivity being influenced by the specific nucleophile and reaction conditions.

Exploration of Diverse Substituent Effects on Reactivity and Selectivity

The combined electronic effects of the difluoromethoxy group and the ring-bound fluorine atoms in this compound create a unique reactivity profile. The difluoromethoxy group, while electron-withdrawing, is less so than a trifluoromethyl (CF₃) group, offering a nuanced level of electronic modulation. This allows for a fine-tuning of the reactivity of the aromatic ring.

The electron-withdrawing nature of the substituents generally deactivates the ring towards electrophilic aromatic substitution. However, the lone pairs on the oxygen of the difluoromethoxy group and the fluorine atoms can participate in resonance, which can direct incoming electrophiles to the ortho and para positions relative to these groups. In this compound, the positions ortho and para to the difluoromethoxy group are already substituted with fluorine atoms, making further electrophilic substitution challenging and likely to occur at the remaining available positions (3, 5, and 6), with the precise outcome depending on the reaction conditions and the nature of the electrophile.

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing character of the fluorine atoms and the difluoromethoxy group activates the ring for attack by nucleophiles. The fluorine atoms themselves can act as leaving groups. The regioselectivity of such substitutions is a key area of investigation, with the outcome depending on the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at the different fluorinated positions.

Furthermore, the presence of fluorine atoms can influence the acidity of the aromatic C-H bonds, which is particularly relevant for reactions involving directed ortho-metalation. The fluorine atom is known to be an ortho-directing group in lithiation reactions, a property that can be exploited for the regioselective functionalization of the aromatic ring.

Design Principles for Modulating Chemical Behavior through Aromatic Fluorination

The study of compounds like this compound provides valuable insights into the design principles for fine-tuning the chemical properties of aromatic molecules. The strategic placement of fluorine atoms and fluorinated alkyl groups allows for precise control over the electronic and steric environment of the benzene ring.

One key principle is the use of fluorine's strong inductive effect to create electron-deficient aromatic systems. This enhances susceptibility to nucleophilic attack and can also influence the acidity of adjacent protons, enabling selective deprotonation and subsequent functionalization.

Another important aspect is the interplay between inductive and resonance effects. While fluorine is strongly electron-withdrawing by induction, its lone pairs can donate electron density through resonance. The balance of these effects, which is dependent on the position of the fluorine atom relative to other substituents and the reaction center, is a critical factor in determining both reactivity and regioselectivity.

The difluoromethoxy group itself serves as a valuable bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group, while imparting distinct electronic properties. Its moderate electron-withdrawing nature, compared to the more strongly withdrawing trifluoromethyl group, provides a tool for more subtle modulation of a molecule's characteristics. By systematically varying the number and position of fluorine atoms on a difluoromethoxy-substituted benzene ring, chemists can create a library of compounds with a wide range of reactivities, suitable for various applications in drug discovery and materials science.

Comparative Analysis with Non-Fluorinated or Perfluorinated Analogues in Reaction Studies

To fully appreciate the impact of the specific fluorination pattern in this compound, it is instructive to compare its reactivity with that of its non-fluorinated and perfluorinated analogues.

Non-fluorinated Analogue (Anisole): Anisole (B1667542) (methoxybenzene) is significantly more reactive towards electrophilic aromatic substitution than this compound. The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions. In contrast, the electron-withdrawing nature of the difluoromethoxy group and the additional fluorine atoms in this compound deactivates the ring towards electrophiles. Conversely, anisole is generally unreactive towards nucleophilic aromatic substitution, whereas this compound is activated for such reactions.

Perfluorinated Analogue (Perfluoroanisole): Perfluoroanisole (pentafluoromethoxybenzene) represents the other extreme of the fluorination spectrum. The fully fluorinated ring is highly electron-deficient and thus extremely reactive towards nucleophiles, with substitution of the fluorine atoms being a common reaction pathway. It is, however, exceptionally unreactive towards electrophilic attack. This compound, with its partial fluorination, occupies an intermediate position in terms of reactivity. It is more susceptible to nucleophilic attack than anisole but less so than perfluoroanisole. This intermediate reactivity can be advantageous, allowing for more controlled and selective functionalization.

The table below provides a conceptual comparison of the expected reactivity of these analogues in key reaction types.

| Compound | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Anisole | Highly Activated (ortho, para-directing) | Generally Unreactive |

| This compound | Deactivated | Activated |

| Perfluoroanisole | Highly Deactivated | Highly Activated |

This comparative analysis underscores the power of selective fluorination to tune the reactivity of aromatic compounds, enabling chemists to design molecules with tailored properties for specific applications.

Analytical Methodologies for Research on Fluorinated Difluoromethoxybenzenes

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-(difluoromethoxy)-2,4-difluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. ucl.ac.uk For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all employed to provide a complete structural picture. rsc.org The fluorine nuclei (¹⁹F) have a spin of ½ and 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. biophysics.org

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the single proton of the difluoromethoxy group. The proton on the difluoromethoxy group (-OCHF₂) typically appears as a triplet due to coupling with the two adjacent fluorine atoms. This signal for similar compounds is often observed at approximately 6.6 ppm with a large coupling constant (JHF) of around 72-73 Hz. rsc.org The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring.

¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic. It is expected to show two sets of signals: one for the two fluorine atoms on the benzene (B151609) ring and another for the two fluorine atoms of the difluoromethoxy group. The difluoromethoxy fluorine atoms typically appear as a doublet (due to coupling with the proton) in the range of -80 to -95 ppm relative to CFCl₃. rsc.org The fluorine atoms on the aromatic ring will have distinct chemical shifts influenced by the difluoromethoxy group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will also show splitting due to coupling with the attached fluorine atoms (C-F coupling). The carbon directly bonded to the difluoromethoxy group and the two carbons bonded to the ring fluorines will exhibit the largest coupling constants.

Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | -OCH F₂ | ~6.5 - 7.3 | Triplet (t) | ²JHF ≈ 72-75 |

| ¹H | Aromatic | ~6.8 - 7.5 | Multiplets (m) | JHH, JHF |

| ¹⁹F | -OCF₂H | ~-80 to -95 | Doublet (d) | ²JFH ≈ 72-75 |

| ¹⁹F | Aromatic CF | ~-100 to -140 | Multiplets (m) | JFF, JFH |

| ¹³C | -OC F₂ | ~113-117 | Triplet (t) | ¹JCF ≈ 250-260 |

| ¹³C | Aromatic | ~105-165 | Multiplets (m) | ¹JCF, ²JCF, etc. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C-O, and aromatic C-H and C=C bonds. The strong absorptions due to C-F stretching are particularly prominent in fluorinated compounds.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCHF₂) | ~3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1280 - 1200 | Strong |

| C-F Stretch (Aromatic & Aliphatic) | 1250 - 1000 | Strong, Multiple Bands |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound (C₇H₄F₄O), the molecular weight is 196.02 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 196. The fragmentation pattern would likely involve the loss of the difluoromethyl radical (•CHF₂) or the entire difluoromethoxy group (•OCHF₂), as well as the cleavage of C-F bonds from the aromatic ring.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Identity of Fragment |

| 196 | [C₇H₄F₄O]⁺ (Molecular Ion, M⁺) |

| 145 | [M - CHF₂]⁺ |

| 129 | [M - OCHF₂]⁺ |

| 114 | [C₆H₄F₂]⁺ |

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and isolating it for further use.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. shimadzu.com The choice of the GC column is critical; typically, a non-polar or medium-polarity column (e.g., based on polydimethylsiloxane (B3030410) with 5% phenyl substitution) is suitable for separating aromatic compounds. The method can effectively separate isomers and impurities, and the purity of the target compound can be determined by integrating the peak areas in the chromatogram. GC-MS is also invaluable for identifying byproducts in a synthesis reaction. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for both analytical and preparative-scale separations. google.comsciencepublishinggroup.com For fluorinated aromatic compounds, reversed-phase HPLC is commonly employed. rsc.org In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. wur.nl The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of fluorine atoms, specialized fluorinated stationary phases can also offer unique selectivity for separating fluorinated compounds from their non-fluorinated counterparts. mt.com A diode-array detector (DAD) or a UV detector can be used for detection, quantifying the compound based on its UV absorbance. google.com

Advanced Analytical Methods for Reaction Monitoring and Mechanistic Insights

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, advanced in-situ analytical methods are increasingly being used. These techniques monitor the reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products.

For the synthesis of this compound, which often involves O-difluoromethylation of 2,4-difluorophenol (B48109), in-situ spectroscopy is particularly valuable. cas.cnrsc.org

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor reactions in real-time. mt.com By inserting a probe directly into the reaction vessel, changes in the characteristic IR or Raman bands of reactants and products can be tracked over time. For instance, the disappearance of the phenolic O-H stretch and the appearance of the strong C-F and C-O stretches of the difluoromethoxy group can be monitored quantitatively. This data allows for the determination of reaction kinetics, identification of reaction endpoints, and detection of any transient intermediates, providing crucial insights into the reaction mechanism. mt.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine monitoring due to instrumentation requirements, in-situ NMR provides highly detailed structural information about species present in a reacting mixture. This can be invaluable for complex reactions where intermediates are difficult to isolate or identify by other means. It can help elucidate reaction pathways and understand the role of catalysts and reagents in the difluoromethylation process. acs.org

By combining these advanced monitoring techniques with traditional spectroscopic and chromatographic methods, researchers can develop a comprehensive understanding of the synthesis and properties of this compound.

Emerging Trends and Future Research Perspectives

Development of Sustainable and Green Chemistry Approaches to Difluoromethoxybenzene Synthesis

The synthesis of difluoromethoxybenzenes, including 1-(difluoromethoxy)-2,4-difluorobenzene, is undergoing a significant shift towards more sustainable and environmentally benign methodologies. This transition is driven by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of safer reagents. mdpi.comacs.org

A key development in this area is the move away from traditional difluorocarbene precursors that are often gaseous, ozone-depleting (such as Freon 22, HCF₂Cl), or require harsh reaction conditions. nih.gov Modern approaches focus on safer, more manageable, and eco-friendly alternatives. One prominent example is the use of fluoroform (CHF₃), a non-ozone-depleting, inexpensive, and non-toxic gas. mdpi.com Fluoroform can serve as a difluorocarbene source in reactions with phenols to produce difluoromethoxyarenes under moderate temperatures and atmospheric pressure, often in two-phase aqueous systems, which simplifies product separation and minimizes organic solvent use. mdpi.com

Another significant green approach involves visible-light photoredox catalysis. This technique allows for the generation of difluorocarbene from readily available and easy-to-handle reagents like difluorobromoacetic acid (BrCF₂CO₂H) at room temperature. nih.gov These photocatalytic methods avoid the need for high temperatures or strong bases, aligning with the green chemistry goal of energy efficiency and milder reaction conditions. nih.gov The use of light as a traceless reagent is a cornerstone of sustainable synthesis.

The overarching goal of these green chemistry approaches is to enhance the efficiency and environmental profile of difluoromethoxybenzene synthesis. This includes minimizing the "Process Mass Intensity" (PMI), which is the ratio of the total mass of materials used to the mass of the final product, and improving the "E-Factor," which measures the amount of waste generated. By utilizing safer solvents (like water), avoiding toxic reagents, and employing catalytic methods, the synthesis of these valuable fluorinated compounds can be made substantially more sustainable. mdpi.com

Table 1: Comparison of Traditional vs. Green Reagents for Difluoromethoxybenzene Synthesis

| Feature | Traditional Reagents (e.g., HCF₂Cl) | Green Reagents (e.g., CHF₃, BrCF₂CO₂H) |

|---|---|---|

| Environmental Impact | Ozone-depleting, potential greenhouse gases | Non-ozone-depleting, lower environmental persistence |

| Handling | Often gaseous, require special apparatus | Gases or stable solids, easier to handle |

| Reaction Conditions | Often require high temperatures and strong bases | Mild conditions (e.g., room temperature, atmospheric pressure) |

| Byproducts | Can generate hazardous waste | Often produce more benign byproducts (e.g., water-soluble salts) |

| Catalysis | Often stoichiometric | Amenable to catalytic methods (e.g., photoredox catalysis) |

Exploration of Highly Selective and Efficient Fluorination Reactions for Complex Architectures

The selective introduction of the difluoromethoxy group into complex molecular architectures is a critical challenge, particularly in the later stages of a synthetic sequence ("late-stage functionalization"). Developing highly selective and efficient reactions is paramount for the rapid diversification of drug candidates and agrochemicals.

Recent advances have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy. researchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for this purpose. nih.gov Researchers have developed novel redox-active reagents that can catalytically generate the difluoromethoxy radical (•OCF₂H) at room temperature. researchgate.net This radical can then be used for the direct C-H difluoromethoxylation of unactivated arenes and heteroarenes. researchgate.net While this method can produce multiple regioisomers, which can be advantageous for screening structure-activity relationships (SAR), ongoing research aims to improve regioselectivity. nih.govresearchgate.net

The challenge of regioselectivity—controlling the exact position of fluorination on a complex molecule—is a major focus. Methods that offer high regioselectivity are crucial for avoiding the costly and time-consuming separation of isomers. Strategies to achieve this include the use of directing groups that guide the fluorinating agent to a specific C-H bond. However, the ideal scenario, and a significant area of current research, is the development of catalyst systems that can achieve high selectivity based on the intrinsic electronic and steric properties of the substrate without the need for directing groups. nih.gov

The functional group tolerance of these new fluorination reactions is another key aspect. A robust method must be compatible with a wide array of functional groups commonly found in complex molecules, such as amines, alcohols, carboxylic acids, and heterocycles, without requiring protective group chemistry. researchgate.net The development of palladium-catalyzed cross-coupling reactions for the synthesis of fluorinated alkyl aryl ethers also represents a significant step forward, offering good functional group tolerance and relatively mild reaction conditions. researchgate.net

Advanced Mechanistic Investigations Utilizing in situ Spectroscopic and Time-Resolved Techniques

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient and selective fluorination reactions. Advanced analytical techniques are being employed to probe the transient intermediates and complex reaction pathways involved in the synthesis of difluoromethoxybenzenes.

In situ spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring the formation and consumption of reactants, intermediates, and products in real-time. For instance, ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus, making it an excellent tool for tracking the conversion of a difluorocarbene precursor to the final difluoromethoxy product. nih.gov Kinetic studies using these techniques can help elucidate rate-determining steps and the influence of various catalysts and additives.

Time-resolved spectroscopic techniques, such as laser flash photolysis, are being used to study the ultrafast processes that occur in photoredox-catalyzed reactions. researchgate.net These methods allow for the direct observation of short-lived species like excited-state photocatalysts and radical intermediates. dovepress.com For example, fluorescence quenching studies can determine the rate constants of electron transfer steps, which are fundamental to the catalytic cycle. researchgate.net By understanding the lifetimes and reactivity of these transient species, researchers can optimize reaction conditions to favor the desired product pathway and suppress unwanted side reactions. dovepress.com

Mechanistic studies have confirmed that many difluoromethoxylation reactions proceed through the formation of a difluorocarbene (:CF₂) intermediate. nih.gov Trapping experiments, where the reaction is conducted in the presence of an alkene to form a difluorocyclopropane, provide strong evidence for the existence of this intermediate. nih.gov Isotope labeling studies, for example, using deuterated solvents, can also provide insight into proton transfer steps and the ultimate fate of the difluoromethyl hydrogen. nih.gov These combined experimental and spectroscopic approaches provide a detailed picture of the reaction coordinate, enabling the development of next-generation catalysts and reagents with improved performance.

Chemoenzymatic and Biocatalytic Routes to Fluorinated Aryl Ethers

The use of enzymes and microorganisms (biocatalysis) offers a promising green and highly selective alternative for the synthesis of fluorinated organic compounds. While the field of biocatalytic fluorination is still emerging, it holds significant potential for creating complex fluorinated aryl ethers under mild, aqueous conditions with exceptional stereoselectivity and regioselectivity. mdpi.comresearchgate.net

Currently, research in this area is focused on several key strategies. One approach is the discovery and engineering of enzymes that can directly form carbon-fluorine (C-F) bonds. The first "fluorinase" enzyme, discovered in the bacterium Streptomyces cattleya, catalyzes the reaction between fluoride (B91410) ions and S-adenosyl-L-methionine. nih.gov While this specific enzyme does not produce aryl ethers, its discovery has spurred efforts to find or engineer other enzymes capable of catalyzing diverse fluorination reactions.

Another avenue is the use of enzymes to process fluorinated precursors. For example, hydrolases like lipases have been used for the kinetic resolution of racemic fluorinated compounds, providing access to enantiomerically pure building blocks. nih.gov Lipases can catalyze hydrolysis or esterification reactions with high enantioselectivity under mild conditions. nih.gov Cytochrome P450 enzymes have also been engineered to perform oxidative C-C coupling reactions on fluorine-substituted precursors to build complex molecular architectures. nih.gov

While the direct enzymatic synthesis of this compound has not been reported, the principles of chemoenzymatic synthesis are highly relevant. A chemoenzymatic strategy might involve the chemical synthesis of a fluorinated precursor, such as 2,4-difluorophenol (B48109), followed by an enzymatic step to attach the difluoromethoxy group, or vice-versa. The challenge lies in finding or engineering an enzyme that can recognize the difluorocarbene precursor or a related difluoromethyl donor and catalyze the etherification reaction. Given the rapid advances in protein engineering and directed evolution, the development of biocatalysts for the synthesis of difluoromethoxy arenes is a compelling future prospect. nih.gov

Table 2: Potential Enzymatic Approaches for Fluorinated Aryl Ether Synthesis

| Enzyme Class | Potential Application | Advantages | Challenges |

|---|---|---|---|

| Fluorinases | Direct C-F bond formation on an aryl precursor | Atom-economical, uses simple fluoride salts | Narrow substrate scope, enzyme stability |

| Hydrolases (e.g., Lipases) | Resolution of racemic fluorinated precursors | High enantioselectivity, mild conditions | Indirect route, requires resolution step |

| Oxidoreductases (e.g., P450s) | Modification of fluorinated substrates (e.g., hydroxylation, C-C coupling) | Can create complex architectures | Requires cofactors (e.g., NADPH), enzyme engineering often needed |

| Transferases | Transfer of a difluoromethyl group from a donor molecule | Potentially direct and selective | Discovery of suitable enzymes and donor substrates |

Computational Design and de novo Synthesis of Novel Difluoromethoxy-Containing Molecules

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the de novo design of novel molecules with desired properties. mdpi.com For compounds containing the difluoromethoxy group, computational methods are being used to predict their physicochemical properties, biological activity, and to guide synthetic efforts.

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, conformational preferences, and reactivity of difluoromethoxy-containing molecules. nih.gov For example, DFT can be used to calculate electrostatic potential maps, which reveal how the electron-withdrawing fluorine atoms influence the charge distribution across the molecule. mdpi.com This information is critical for predicting non-covalent interactions with biological targets, such as hydrogen bonding, where the C-H bond of the difluoromethoxy group can act as a hydrogen bond donor. nih.gov Computational studies can also elucidate reaction mechanisms, calculating the energy barriers for different pathways and helping to explain observed selectivity in synthetic reactions. researchgate.net

In drug design, molecular docking simulations are used to predict how a novel difluoromethoxy-containing molecule might bind to the active site of a target protein. researchgate.net By evaluating the binding affinity and orientation of a virtual library of compounds, researchers can prioritize the synthesis of the most promising candidates. The unique properties of the difluoromethoxy group—its ability to modulate lipophilicity, metabolic stability, and serve as a hydrogen bond donor—make it an attractive moiety for computational design. nih.gov For instance, replacing a methoxy (B1213986) or hydroxyl group with a difluoromethoxy group can dramatically alter a molecule's pharmacokinetic profile, and these effects can be modeled in silico before any synthesis is attempted. nih.gov

This computational design process fuels de novo synthesis, where chemists build these novel molecules from the ground up. The synergy between computational prediction and advanced synthetic methods allows for a more rational and efficient exploration of chemical space. As computational models become more accurate and synthetic methods more versatile, the de novo design and synthesis of innovative difluoromethoxy-containing molecules for pharmaceuticals, agrochemicals, and materials will undoubtedly accelerate.

Q & A

Basic Research Question

- Spectroscopy :

- ¹⁹F NMR : Distinct signals for -OCHF₂ (-120 to -130 ppm) and aromatic fluorine substituents (-100 to -110 ppm) confirm substitution patterns .

- ¹H NMR : Coupling constants (e.g., J = 8–10 Hz for adjacent fluorines) resolve aromatic proton splitting .

- GC-MS : Detects impurities (e.g., residual solvents or halogenated byproducts) with detection limits <0.1% .

- Computational :

- HOMO-LUMO Analysis : Calculated energy gaps (e.g., 5.2–5.8 eV) using DFT reveal electron-withdrawing effects of fluorine substituents .

What factors influence the stability and reactivity of this compound under different experimental conditions?

Basic Research Question

- Stability : The compound is hygroscopic and degrades under prolonged UV exposure. Storage in amber vials at -20°C in inert atmospheres (N₂/Ar) is recommended .

- Reactivity : The difluoromethoxy group enhances electrophilic substitution at the para position, while fluorine substituents direct nucleophilic attacks to the ortho and meta positions . Thermal decomposition above 200°C releases HF and COF₂, requiring corrosion-resistant reactors .

How does the presence of difluoromethoxy and fluorine substituents affect the compound's electronic structure and reaction mechanisms?

Advanced Research Question

- Electronic Effects : The -OCHF₂ group is strongly electron-withdrawing (σₚ = +0.34), polarizing the aromatic ring and lowering π-electron density. This increases susceptibility to nucleophilic aromatic substitution (NAS) at the 5-position .

- Mechanistic Studies : Kinetic isotope effects (KIE) and Hammett plots reveal that electron-deficient intermediates dominate in SNAr reactions. Computational modeling (DFT) predicts transition states with activation energies of ~25 kcal/mol .

What are the challenges in analyzing trace impurities or degradation products of this compound in complex matrices?

Advanced Research Question

- Analytical Challenges : Co-elution of halogenated byproducts (e.g., 1-bromo-3-(difluoromethoxy)benzene ) in GC-MS requires high-resolution columns (e.g., DB-5MS) and MRM detection .

- Degradation Products : Hydrolysis under acidic conditions generates 2,4-difluorophenol and difluoroacetic acid, detectable via LC-TOF/MS with a mass error <2 ppm .

How can computational chemistry tools predict the regioselectivity of reactions involving this compound?

Advanced Research Question

- DFT/Molecular Dynamics : Simulations using Gaussian09 with B3LYP/6-311++G(d,p) basis sets predict preferential attack at the 5-position due to lower Fukui electrophilicity indices (f⁻ = 0.12 vs. 0.08 at 3-position) .

- Machine Learning : Models trained on PubChem data (e.g., reaction yields and substituent parameters) achieve >85% accuracy in predicting regioselectivity for NAS reactions .

What role does this compound serve as an intermediate in pharmaceutical synthesis?

Advanced Research Question

The compound is a key precursor in synthesizing fluorinated piperidine derivatives, such as antipsychotics (e.g., Risperidone intermediates ). Its difluoromethoxy group enhances metabolic stability in drug candidates by resisting cytochrome P450 oxidation . Recent studies also highlight its utility in covalent inhibitors targeting tyrosine phosphatases, leveraging fluorine's electronegativity for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.